molecular formula C8H13ClN2 B11733095 (R)-2-(1-aminoethyl)aniline hydrochloride

(R)-2-(1-aminoethyl)aniline hydrochloride

Cat. No.: B11733095
M. Wt: 172.65 g/mol
InChI Key: RKANXCBIYKNWEL-FYZOBXCZSA-N
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Description

2-[(1R)-1-aminoethyl]aniline hydrochloride is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of aniline, where the amino group is substituted with an ethyl group containing an additional amino group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-aminoethyl]aniline hydrochloride typically involves the reaction of aniline with ethylamine under specific conditions. One common method includes the use of aniline hydrochloride and ethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of 2-[(1R)-1-aminoethyl]aniline hydrochloride involves large-scale reactions using high-purity aniline and ethylamine. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroaniline, aminoaniline, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1R)-1-aminoethyl]aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1R)-1-aminoethyl]aniline hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and proteins, leading to modifications in their structure and function. The specific pathways involved depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound, which lacks the ethylamino substitution.

    N-methylaniline: Aniline with a methyl group substituted on the nitrogen atom.

    2-aminotoluene: Aniline with a methyl group substituted on the benzene ring.

Uniqueness

2-[(1R)-1-aminoethyl]aniline hydrochloride is unique due to the presence of the ethylamino group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]aniline;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6H,9-10H2,1H3;1H/t6-;/m1./s1

InChI Key

RKANXCBIYKNWEL-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1N)N.Cl

Canonical SMILES

CC(C1=CC=CC=C1N)N.Cl

Origin of Product

United States

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